12,12,13,13,14,14,14-heptadeuteriotetradecan-1-ol
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Overview
Description
12,12,13,13,14,14,14-heptadeuteriotetradecan-1-ol is a deuterated alcohol compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12,13,13,14,14,14-heptadeuteriotetradecan-1-ol typically involves the deuteration of tetradecan-1-ol. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
12,12,13,13,14,14,14-heptadeuteriotetradecan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Tetradecanal or tetradecanoic acid.
Reduction: Tetradecane.
Substitution: Halogenated derivatives such as tetradecyl chloride or tetradecyl bromide.
Scientific Research Applications
12,12,13,13,14,14,14-heptadeuteriotetradecan-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to the distinct mass difference between hydrogen and deuterium.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of 12,12,13,13,14,14,14-heptadeuteriotetradecan-1-ol involves the interaction of its deuterated hydroxyl group with various molecular targets. The presence of deuterium can influence the rate of chemical reactions, often leading to a kinetic isotope effect. This effect can be exploited in drug development to enhance the stability and efficacy of pharmaceutical compounds by slowing down metabolic degradation pathways.
Comparison with Similar Compounds
Similar Compounds
- 12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecane-1-thiol
- 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecanethiol
Uniqueness
12,12,13,13,14,14,14-heptadeuteriotetradecan-1-ol is unique due to its specific deuterium labeling, which provides distinct advantages in various applications. Compared to its non-deuterated analogs, this compound exhibits altered physical and chemical properties, making it valuable for specialized research and industrial purposes.
Properties
Molecular Formula |
C14H30O |
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Molecular Weight |
221.43 g/mol |
IUPAC Name |
12,12,13,13,14,14,14-heptadeuteriotetradecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i1D3,2D2,3D2 |
InChI Key |
HLZKNKRTKFSKGZ-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCO |
Canonical SMILES |
CCCCCCCCCCCCCCO |
Origin of Product |
United States |
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